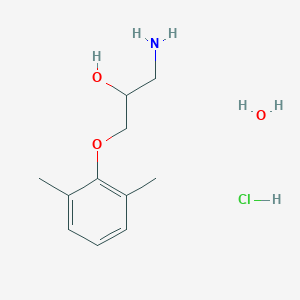
1-Amino-3-(2,6-dimethyl-phenoxy)-propan-2-ol hydrochloride hydrate
Vue d'ensemble
Description
1-Amino-3-(2,6-dimethyl-phenoxy)-propan-2-ol hydrochloride hydrate is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, a phenoxy group, and a propanol backbone, making it a versatile molecule for different chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-(2,6-dimethyl-phenoxy)-propan-2-ol hydrochloride hydrate typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethylphenol and epichlorohydrin.
Reaction with Epichlorohydrin: 2,6-dimethylphenol reacts with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form 3-(2,6-dimethylphenoxy)-1-chloropropan-2-ol.
Amination: The resulting product undergoes amination with ammonia or an amine to introduce the amino group, yielding 1-Amino-3-(2,6-dimethyl-phenoxy)-propan-2-ol.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, resulting in 1-Amino-3-(2,6-dimethyl-phenoxy)-propan-2-ol hydrochloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using bulk reactors for the initial reaction between 2,6-dimethylphenol and epichlorohydrin.
Continuous Flow Systems: Employing continuous flow systems for the amination step to ensure consistent product quality and yield.
Purification: Utilizing crystallization and filtration techniques to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Amino-3-(2,6-dimethyl-phenoxy)-propan-2-ol hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxyl or alkyl groups.
Substitution: The phenoxy group can undergo substitution reactions with different nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Alcohols and alkylated derivatives.
Substitution Products: Various substituted phenoxy derivatives.
Applications De Recherche Scientifique
1-Amino-3-(2,6-dimethyl-phenoxy)-propan-2-ol hydrochloride hydrate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Amino-3-(2,6-dimethyl-phenoxy)-propan-2-ol hydrochloride hydrate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It can modulate biochemical pathways, influencing cellular processes such as signal transduction, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Amino-3-(2,4-dimethyl-phenoxy)-propan-2-ol hydrochloride: Similar structure but with different substitution pattern on the phenoxy group.
1-Amino-3-(2,6-dichloro-phenoxy)-propan-2-ol hydrochloride: Contains chlorine atoms instead of methyl groups on the phenoxy ring.
1-Amino-3-(2,6-dimethoxy-phenoxy)-propan-2-ol hydrochloride: Features methoxy groups instead of methyl groups on the phenoxy ring.
Uniqueness
1-Amino-3-(2,6-dimethyl-phenoxy)-propan-2-ol hydrochloride hydrate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of methyl groups on the phenoxy ring can affect its hydrophobicity and interaction with molecular targets, distinguishing it from other similar compounds.
Propriétés
IUPAC Name |
1-amino-3-(2,6-dimethylphenoxy)propan-2-ol;hydrate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH.H2O/c1-8-4-3-5-9(2)11(8)14-7-10(13)6-12;;/h3-5,10,13H,6-7,12H2,1-2H3;1H;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWCNLKGPBGESE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(CN)O.O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-Nitro-3-(1-pyrrolidinyl)phenyl]piperazine hydrochloride](/img/structure/B3078509.png)


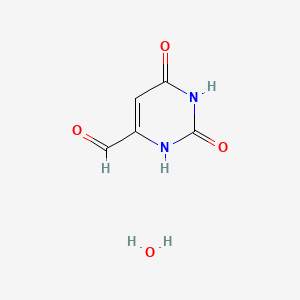
![{[3-(2-aminoethyl)-1H-indol-5-yl]oxy}acetic acid hydrochloride](/img/structure/B3078533.png)

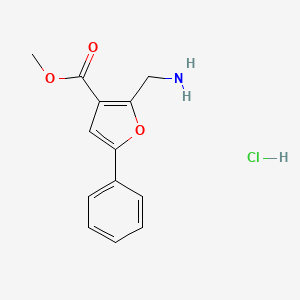
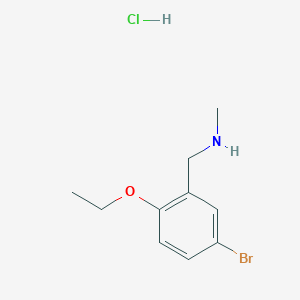
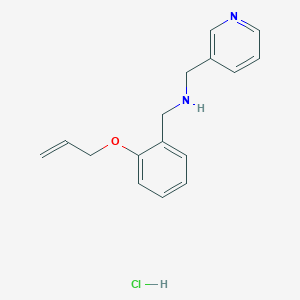
![[2-(4-Bromophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B3078563.png)

![3-[2-(propan-2-yl)-1H-imidazol-1-yl]propanoic acid hydrochloride](/img/structure/B3078567.png)
